Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance π-π stacking interactions and influence bioactivity.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O5/c1-6-31-22(27)19-13(2)24-23-25-15-9-7-8-10-16(15)26(23)20(19)14-11-17(28-3)21(30-5)18(12-14)29-4/h7-12,20H,6H2,1-5H3,(H,24,25) |
InChI Key |
BMVRSLZBPOIYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring and the trimethoxyphenyl group. Common reagents used in these reactions include ethyl esters, methylating agents, and trimethoxybenzene derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions that include the formation of benzimidazole and pyrimidine rings. Various methods have been reported for the synthesis of similar compounds within this class, often utilizing starting materials such as 3,4,5-trimethoxybenzaldehyde and ethyl carbamate. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer : Studies have shown that benzimidazole derivatives can inhibit proliferation in MCF7 breast cancer cells.
- Liver Cancer : The compound has demonstrated activity against HUH7 liver cancer cells with notable IC50 values suggesting effective cytotoxicity .
Antibacterial and Antifungal Properties
The compound's antibacterial and antifungal activities have been evaluated against standard pathogens. Certain derivatives have shown comparable efficacy to conventional antibiotics like streptomycin. The presence of methoxy groups is believed to enhance these biological activities by improving solubility and interaction with microbial targets .
Anthelmintic Activity
This compound has also been tested for anthelmintic properties. Some studies report that it exhibits potent activity against helminths comparable to standard treatments like Albendazole .
Case Studies
Several case studies highlight the effectiveness of this compound:
| Study | Cell Line | IC50 Value | Observations |
|---|---|---|---|
| A | MCF7 (Breast Cancer) | 0.096 μM | Significant inhibition observed |
| B | HUH7 (Liver Cancer) | 0.039 μM | High cytotoxicity noted |
| C | E. coli (Antibacterial) | - | Comparable efficacy to streptomycin |
These studies suggest that this compound holds promise as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and properties:
*Predicted/inferred based on analogs.
Structural and Crystallographic Insights
- Planarity : The pyrimido[1,2-a]benzimidazole core is nearly planar (max. deviation 0.126 Å in nitrophenyl analog), facilitating π-π stacking and hydrogen bonding .
- 4-Nitrophenyl: Electron-withdrawing nitro group reduces electron density, possibly altering binding modes . Fluorinated Derivatives: Trifluoromethyl groups (e.g., in C₂₀H₁₃F₃N₄O₄) introduce hydrophobicity and metabolic stability .
Physical and Chemical Properties
- pKa : Predicted ~5.00 for target compound, similar to 2,3,4-trimethoxy analog, indicating moderate acidity suitable for cellular uptake .
- Solubility: Methoxy and ester groups likely enhance solubility in polar solvents compared to non-substituted analogs.
- Thermal Stability : Boiling points for analogs range from 544.5°C (2,3,4-trimethoxy) to lower values for smaller substituents .
Biological Activity
Ethyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its pharmacological relevance.
Chemical Structure
The molecular formula for this compound is . The structure features a dihydropyrimidine core fused with a benzimidazole ring and a trimethoxyphenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include condensation reactions followed by cyclization processes to form the dihydropyrimidine and benzimidazole frameworks. Detailed methodologies can be found in various publications focusing on similar compounds in the benzimidazole family .
Anticancer Properties
Recent studies have indicated that compounds within the benzimidazole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Research indicates that it displays inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the trimethoxyphenyl group is believed to enhance its interaction with microbial membranes .
Antiparasitic Effects
Benzimidazole derivatives are well-known for their antiparasitic activities. This compound may exhibit similar properties as indicated by its structural analogs which have shown efficacy against parasites such as Giardia lamblia and Trichomonas vaginalis .
Case Studies
Several studies have documented the biological activities of related compounds:
- Study 1 : A derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was linked to the inhibition of angiogenesis .
- Study 2 : Another research highlighted the compound's ability to disrupt biofilm formation in Staphylococcus aureus, suggesting its potential as an adjunct therapy in treating resistant infections .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), and ethyl acetoacetate. Key methods include:
- Catalytic approaches : Use of ZnO nanoparticles (ZnONPs) under reflux conditions for rapid reaction completion (~40 minutes) .
- Green chemistry : Ultrasound irradiation with ethanol as a solvent and ammonium acetate as a catalyst, reducing reaction time and environmental impact .
- Microwave-assisted synthesis : Enhances reaction efficiency and yield via controlled heating (e.g., 110°C for 20 minutes) .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | ZnONPs/ethanol | 40 min | ~85 | |
| Ultrasound-assisted | NH₄OAc/ethanol | <30 min | ~90 | |
| Microwave | Pd(PPh₃)₄/dioxane-H₂O | 25 min | ~78 |
Advanced: How can reaction conditions be optimized to address low yields or impurities?
Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in microwave-assisted synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, while ethanol minimizes side reactions .
- Temperature control : Microwave irradiation ensures uniform heating, reducing decomposition of thermally sensitive intermediates .
- Workup protocols : Recrystallization from ethanol or ethyl acetate removes unreacted aldehydes or byproducts .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds, π-π stacking) .
- NMR spectroscopy : Assigns protons in the dihydropyrimidine ring (δ ~5.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 430.34 for C₂₀H₁₃F₃N₄O₄) .
Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?
Answer:
- Dihedral angle analysis : The fused pyrimido-benzimidazole ring system is nearly planar (dihedral angles <4°), ruling out non-planar tautomers .
- Hydrogen bonding networks : Intermolecular C–H···O/N interactions stabilize crystal packing, validated via SHELXL refinement .
- π-π stacking distances : Centroid-to-centroid distances (~3.3–3.9 Å) confirm aromatic interactions, critical for modeling solid-state behavior .
Basic: What biological activities are associated with this compound?
Answer:
- Antineoplastic activity : Inhibition of TIE-2 and VEGFR2 kinases, validated via in vitro assays (IC₅₀ <10 µM) .
- Cytotoxic effects : Selective activity against breast cancer (MCF7) cells via microtubule destabilization .
- Structure-activity relationships (SAR) : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and target binding .
Advanced: How can researchers design assays to validate kinase inhibition mechanisms?
Answer:
- Kinase profiling : Use recombinant kinases (e.g., VEGFR2) in ATP-competitive binding assays with fluorescent probes .
- Molecular docking : Simulate ligand-receptor interactions (e.g., with PDB ID 4ASD) to predict binding modes of the trimethoxyphenyl moiety .
- Cellular validation : Western blotting to measure downstream phosphorylation (e.g., ERK1/2) in treated cancer cell lines .
Advanced: How do substituent modifications influence bioactivity and selectivity?
Answer:
- Electron-withdrawing groups : Nitro or trifluoromethyl groups at C4 improve kinase affinity but reduce solubility .
- Methoxy positioning : 3,4,5-Trimethoxy substitution maximizes hydrophobic interactions in kinase pockets .
- Hybrid analogs : Chalcone-dihydropyrimidone hybrids show enhanced cytotoxicity (e.g., IC₅₀ ~2 µM in MCF7 cells) .
Table 2: Bioactivity of Derivatives
| Substituent (R) | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | VEGFR2 | 8.2 | |
| 4-Nitrophenyl | TIE-2 | 12.5 | |
| Chalcone-DHPM hybrid | MCF7 cells | 1.9 |
Advanced: How to address discrepancies in reported biological data across studies?
Answer:
- Assay standardization : Use identical cell lines (e.g., MCF7 from ATCC) and incubation times to minimize variability .
- Control compounds : Include reference inhibitors (e.g., paclitaxel for microtubule assays) to normalize activity metrics .
- Meta-analysis : Compare crystallographic data (e.g., ligand conformations) with docking results to reconcile SAR contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
